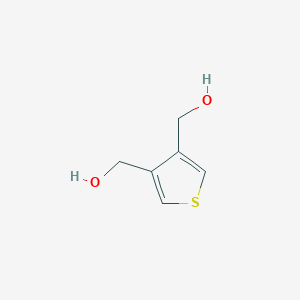

3,4-Bis(Hydroxymethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Bis(Hydroxymethyl)thiophene is a heterocyclic compound with the molecular formula C6H8O2S It contains a thiophene ring substituted with two hydroxymethyl groups at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(Hydroxymethyl)thiophene typically involves the reaction of thiophene with formaldehyde under acidic conditions. One common method is the hydroxymethylation of thiophene using formaldehyde and a strong acid catalyst such as hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the thiophene ring to form the hydroxymethyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and the use of efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(Hydroxymethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.

Reduction: The compound can be reduced to form thiophene derivatives with reduced hydroxymethyl groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,4-Diformylthiophene or 3,4-Dicarboxythiophene.

Reduction: this compound derivatives with reduced hydroxymethyl groups.

Substitution: Thiophene derivatives with substituted functional groups at the 3 and 4 positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3,4-Bis(Hydroxymethyl)thiophene has been explored for its anticancer properties. Research indicates that thiophene derivatives can inhibit various cancer cell lines. For instance, compounds with thiophene motifs have demonstrated cytotoxicity against human carcinoma growth, including cervical and breast cancers . The mechanism often involves the disruption of microtubule polymerization, which is critical for cancer cell division .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that thiophene derivatives possess antibacterial and antifungal activities. For example, derivatives of thiophene have been reported to exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans, making them candidates for developing new antimicrobial therapies .

Materials Science

Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. Thiophene-based polymers are known for their electrical conductivity and are used in organic electronics, including organic solar cells and light-emitting diodes (LEDs). The incorporation of hydroxymethyl groups enhances the solubility and processability of these polymers, making them suitable for various applications in electronic devices .

Self-Assembled Monolayers

The compound's ability to form self-assembled monolayers (SAMs) on surfaces has been studied extensively. SAMs of thiophene derivatives can be used to modify surface properties for applications in sensors and catalysis. The unique electronic properties of thiophene contribute to the stability and functionality of these monolayers .

Agricultural Applications

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of thiophene derivatives, including this compound. Research conducted on various plant species demonstrated that these compounds could inhibit plant growth by affecting protein expression related to energy metabolism . This suggests a possible application in developing environmentally friendly herbicides.

Case Studies

Wirkmechanismus

The mechanism of action of 3,4-Bis(Hydroxymethyl)thiophene involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. In conducting polymers, the compound’s ability to undergo redox reactions plays a crucial role in its conductive properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Ethylenedioxythiophene: A widely used compound in conducting polymers with similar applications in organic electronics.

3,4-Dimethoxythiophene: Another thiophene derivative with applications in polymer chemistry and materials science.

Uniqueness

3,4-Bis(Hydroxymethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, making it a versatile building block for various applications.

Biologische Aktivität

3,4-Bis(Hydroxymethyl)thiophene (BHT) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and related case studies.

Chemical Structure and Properties

This compound features a thiophene ring with two hydroxymethyl groups at the 3 and 4 positions. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

BHT has been investigated for its antimicrobial properties. Research indicates that compounds containing thiophene moieties exhibit significant activity against various bacterial strains. In particular, BHT has shown effectiveness against Gram-positive bacteria, which is critical given the rising concern over antibiotic resistance.

- Mechanism : The antimicrobial action is believed to stem from the ability of thiophene derivatives to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, BHT has been evaluated for its anticancer potential. Studies have indicated that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study demonstrated that BHT exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, suggesting a mechanism that may involve the modulation of cell signaling pathways related to cell survival and death.

Table 1: Summary of Biological Activities of this compound

The precise mechanism by which BHT exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on the behavior of similar thiophene derivatives:

- Cell Membrane Disruption : The lipophilicity of the thiophene ring may facilitate interaction with lipid membranes, leading to structural alterations that compromise cellular integrity.

- Enzyme Inhibition : BHT may act as an inhibitor of specific enzymes involved in critical metabolic pathways within microbial or cancerous cells.

- Signal Transduction Modulation : There is evidence suggesting that BHT may influence signaling pathways associated with apoptosis and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiophene derivatives, including BHT, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that BHT was significantly effective compared to standard antibiotics.

- Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with BHT resulted in a dose-dependent reduction in viability of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells.

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVBDQQMMKMNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.